6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMITTRISWGGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxamide with bromine and chlorine sources in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is in cancer research. Studies have demonstrated its significant inhibitory effects on various signaling pathways crucial for cancer cell proliferation and survival:
- Mechanism of Action : The compound inhibits the extracellular signal-regulated kinase (ERK) pathway, leading to decreased phosphorylation levels of proteins involved in cell growth. This suggests its potential as an anticancer agent against various cancer cell lines .
Interaction Studies
The compound has shown interactions with several biological targets, enhancing its potential therapeutic applications. A comparative analysis with related compounds reveals the following:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.58 | Contains dichloro substituents; potential antifungal activity. |
| 7-Chloropyrazolo[1,5-a]pyrimidine | 0.57 | Features a pyrazole ring; studied for anti-inflammatory effects. |
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | 0.53 | Carboxylate group enhances solubility; used in agricultural applications. |
| 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | 0.53 | Similar halogenated structure; investigated for herbicidal properties. |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | 0.72 | Directly related compound; serves as a precursor for further modifications. |
These compounds highlight the versatility of the triazolo-pyrimidine framework and underscore the unique attributes of this compound within this class of chemicals.
Agricultural Applications
In agriculture, this compound has been explored for its potential use as a pesticide or herbicide due to its structural characteristics that may confer biological activity against pests and weeds.
Herbicidal Properties
Research indicates that similar compounds within the triazolo-pyrimidine family exhibit herbicidal properties. The presence of halogen substituents can enhance the biological activity of these compounds against various plant species .
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent activity against breast and lung cancer cells.
Case Study: Agricultural Testing
Field trials assessing the efficacy of related triazolo-pyrimidines as herbicides showed promising results in controlling weed populations without adversely affecting crop yields. These studies suggest that derivatives like this compound could serve as effective agricultural agents.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Steric Effects : The cyclobutyl group in 1379811-78-5 introduces steric bulk, which may reduce binding affinity but improve selectivity .
- Metabolic Stability : Chlorine at position 7 is a common feature in agrochemicals (e.g., herbicidal triazolopyrimidines), where it slows oxidative degradation .
Physicochemical Properties
- Solubility : The methyl group in 24415-66-5 increases lipophilicity (logP ~1.8), while bromine in the target compound may reduce aqueous solubility but enhance membrane permeability .
- Thermal Stability : Methyl and halogen substituents generally improve thermal stability, critical for agrochemical formulations .
Biological Activity
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a unique structural arrangement with a bromine atom at the 6-position, a chlorine atom at the 7-position, and a methyl group at the 5-position of the triazolo ring. Its molecular formula is , with a molecular weight of 168.58 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to significantly inhibit the extracellular signal-regulated kinase (ERK) pathway. This inhibition results in decreased phosphorylation levels of critical proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, which are vital for cell growth and survival .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various human cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : In one study, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine showed IC50 values ranging from 9.47 μM to 13.1 μM against these cell lines .
Comparative Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
This indicates that compounds based on the triazolo-pyrimidine framework can be more effective than traditional chemotherapeutics like 5-Fluorouracil (5-Fu) in certain contexts .
Induction of Apoptosis
In addition to inhibiting cell proliferation, this compound has been reported to induce apoptosis in cancer cells. The mechanism involves regulating cell cycle-related proteins and promoting G2/M phase arrest in MGC-803 cells. This is crucial for developing potential anticancer therapies as it targets the fundamental processes of tumor growth and survival .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under specific conditions. One common synthesis route includes the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxamide with bromine and chlorine sources in the presence of a base. Various derivatives have been explored for their biological activities:
- Tubulin Polymerization Inhibition : Certain derivatives have shown enhanced activity against tubulin polymerization compared to established inhibitors like combretastatin A-4 (CA-4) .
Broader Biological Activities
Beyond anticancer properties, compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have exhibited diverse biological activities including antibacterial and antiviral effects. This versatility highlights their potential utility in medicinal chemistry beyond oncology applications .
Case Studies
Several case studies highlight the efficacy of triazolo-pyrimidines in clinical settings:
- Study on Anticancer Agents : A series of triazolo-pyrimidine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines with promising results indicating their potential as lead compounds for drug development.
- Mechanistic Studies : Research demonstrated that specific modifications in the triazolo-pyrimidine structure could enhance biological activity through better interaction with molecular targets involved in cancer progression.
Q & A
Basic: What are the common synthetic routes for 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions focusing on regioselective functionalization of the triazolopyrimidine core. A general approach includes:
Core Formation : Cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted diketones or enaminones under acidic or solvent-free conditions .
Halogenation : Sequential bromination and chlorination at positions 6 and 7 using agents like N-bromosuccinimide (NBS) or POCl₃, often requiring controlled temperatures (0–40°C) to avoid over-substitution .
Methylation : Introduction of the methyl group at position 5 via nucleophilic substitution or alkylation, monitored by TLC or NMR for purity .
Key Consideration : Solvent choice (e.g., DMF or ethanol) impacts reaction efficiency and regioselectivity .
Advanced: How can regioselectivity challenges during halogenation be addressed?
Methodological Answer:
Regioselectivity in bromination/chlorination is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., methyl at position 5) direct halogens to electron-deficient positions (e.g., 6 and 7) .
- Steric Control : Bulkier reagents favor substitution at less hindered sites. For example, using NBS in THF at 0°C selectively brominates position 6 before chlorination at 7 .
- Catalysis : Lewis acids like FeCl₃ enhance reaction specificity by stabilizing transition states .
Validation : Monitor reaction progress via HPLC-MS and compare with reference spectra .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- IR Spectroscopy : Confirm C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peak (m/z ~291) and isotopic patterns for Br/Cl validate stoichiometry .
Advanced: How does the compound interact with biological targets like tubulin?
Methodological Answer:
Similar triazolopyrimidines inhibit tubulin polymerization by binding to the vinca alkaloid site, disrupting microtubule dynamics . To study this:
In Vitro Assays : Use purified tubulin and monitor polymerization via turbidity (OD₃₅₀) or fluorescence. Compare inhibition potency (IC₅₀) with reference compounds like colchicine .
Competitive Binding : Perform radiolabeled (³H-vincristine) displacement assays to confirm non-competitive binding .
Structural Analysis : Molecular docking (e.g., AutoDock Vina) predicts interactions with β-tubulin residues (e.g., Lys254, Asn258) .
Note : The bromo and chloro groups may enhance hydrophobic interactions with tubulin pockets .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis under basic conditions. Store in anhydrous DMSO or ethanol at –20°C .
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies breakdown products (e.g., dehalogenated derivatives) .
Advanced: How can structural modifications optimize its pharmacokinetic properties?
Methodological Answer:
- Solubility : Introduce polar groups (e.g., –OH, –NH₂) at position 2 or 5 via Suzuki coupling, balancing logP (target <3) .
- Metabolic Stability : Replace methyl with trifluoromethyl to reduce CYP450-mediated oxidation .
- SAR Insights : Fluorine at position 6 improves membrane permeability, while bulky substituents at 7 enhance target affinity .
Validation : Use Caco-2 assays for permeability and microsomal stability tests .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HBr/HCl vapors during reactions .
- Waste Disposal : Neutralize halogenated byproducts with NaHCO₃ before disposal .
Advanced: How does this compound compare to similar triazolopyrimidines in agrochemical applications?
Methodological Answer:
Compared to 5-methyl-7-hydroxy derivatives, the bromo-chloro substitution confers:
- Enhanced Herbicidal Activity : Higher logP improves cuticular penetration .
- Photostability : Chlorine reduces UV degradation rates (t₁/₂ >72 hrs under sunlight) .
Testing : Evaluate efficacy in greenhouse trials against broadleaf weeds (e.g., Amaranthus retroflexus) .
Basic: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from MTT vs. ATP-based viability assays .
- Structural Verification : Confirm batch purity (>95% via HPLC) to rule out impurity-driven effects .
Advanced: What computational methods predict its reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model transition states (e.g., SNAr at position 6). Fukui indices identify electrophilic centers .
- Solvent Modeling : COSMO-RS predicts solvent effects on activation energy (e.g., DMF vs. THF) .
Case Study : Methyl substitution at position 5 lowers activation energy for bromination by 12 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
